molecular formula C23H30N2O8S B12620796 C23H30N2O8S

C23H30N2O8S

Cat. No.: B12620796
M. Wt: 494.6 g/mol
InChI Key: IXNFAEJADGPQSR-LYKKTTPLSA-N
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Description

. This compound is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamido]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide involves multiple steps. The general methods of preparation include:

Chemical Reactions Analysis

4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamido]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide undergoes various chemical reactions, including:

Scientific Research Applications

4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamido]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamido]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamido]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide can be compared with other similar compounds, such as:

The uniqueness of 4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamido]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions.

Properties

Molecular Formula

C23H30N2O8S

Molecular Weight

494.6 g/mol

IUPAC Name

(2S)-2-[2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]butanoylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C23H30N2O8S/c1-6-15(21(27)25-16(22(28)29)7-8-34-5)24-19(26)11-14-12(2)20-17(32-4)9-13(31-3)10-18(20)33-23(14)30/h9-10,15-16H,6-8,11H2,1-5H3,(H,24,26)(H,25,27)(H,28,29)/t15?,16-/m0/s1

InChI Key

IXNFAEJADGPQSR-LYKKTTPLSA-N

Isomeric SMILES

CCC(C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)OC)OC1=O)C

Canonical SMILES

CCC(C(=O)NC(CCSC)C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)OC)OC1=O)C

Origin of Product

United States

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